molecular formula C37H62F3NO9 B1261513 1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine

Cat. No. B1261513
M. Wt: 721.9 g/mol
InChI Key: VPGXAQDNHRIDNI-QNAIHFNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 6-(4-trifluoromethyl)hexanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of galactosylphytosphingosine, a related compound, involves using yeast-derived phytosphingosine and performing glycosidation with acetobromogalactose. The resultant product, after hydrolysis, yields 1-O-(β-D-galactopyranosyl)-phytosphingosine. This synthesis showcases the structural complexity and the meticulous process involved in creating such compounds (Pascher, 1974).
  • Structural Characterization : The thorough structural analysis of these compounds, including melting points, optical rotation, and chromatographic behavior, is crucial for understanding their properties and potential applications (Pascher, 1974).

Biological Activity and Immunostimulatory Effects

  • Immunomodulatory Potential : Analogues of α-Galactosyl ceramide, which share structural similarities with 1-O-(alpha-D-galactopyranosyl)-phytosphingosine, have been studied for their capacity to induce Th1-biased NKT cell responses. These compounds demonstrate significant immunomodulatory properties and potential therapeutic applications (Trappeniers et al., 2008).
  • Synthetic Approaches for Immunostimulants : The total synthesis of α-galactosyl cerebroside, a compound with known immunostimulatory activity, underscores the relevance of synthetic methodologies in creating bioactive sphingolipids, which are closely related to the compound (Figueroa‐Pérez & Schmidt, 2000).

properties

Product Name

1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine

Molecular Formula

C37H62F3NO9

Molecular Weight

721.9 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-6-[4-(trifluoromethyl)phenyl]hexanamide

InChI

InChI=1S/C37H62F3NO9/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-29(43)32(45)28(25-49-36-35(48)34(47)33(46)30(24-42)50-36)41-31(44)19-16-13-14-17-26-20-22-27(23-21-26)37(38,39)40/h20-23,28-30,32-36,42-43,45-48H,2-19,24-25H2,1H3,(H,41,44)/t28-,29+,30+,32-,33-,34-,35+,36-/m0/s1

InChI Key

VPGXAQDNHRIDNI-QNAIHFNASA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCC2=CC=C(C=C2)C(F)(F)F)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCC2=CC=C(C=C2)C(F)(F)F)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine
Reactant of Route 2
1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine
Reactant of Route 3
1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine
Reactant of Route 4
1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine
Reactant of Route 5
Reactant of Route 5
1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine
Reactant of Route 6
1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine

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